molecular formula C18H16Cl2N4O3S B1241679 4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide

4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B1241679
M. Wt: 439.3 g/mol
InChI Key: WMVOYUMBLZZIIS-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[(3,5-dichloro-2-pyridinyl)hydrazinylidene]ethyl]-N-(2-furanylmethyl)benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

The compounds closely related to the queried chemical have been studied for their crystal structures and intermolecular interactions. For instance, N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, and its isomorph, were examined for their crystal packing which is primarily determined by intermolecular C-H...O and C-H...π interactions. These interactions are crucial for understanding the structural configurations and potential applications in material sciences (Bats, Frost, & Hashmi, 2001).

Synthesis and Medicinal Chemistry

The compound has relevance in the field of medicinal chemistry, particularly in the synthesis of new derivatives for therapeutic purposes. The reaction of similar compounds with N-nucleophiles has resulted in a variety of derivatives with potential bioactive properties. These derivatives are crucial for the development of new therapeutic agents, highlighting the compound's importance in drug discovery and pharmaceutical chemistry (Farag et al., 2011).

Anticancer Activity and Photophysical Properties

Compounds closely related to the queried chemical have been investigated for their anticancer activity. For example, derivatives of benzenesulfonohydrazide and benzenesulfonamide have been evaluated for their anticancer properties against various human cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2015).

Properties

Molecular Formula

C18H16Cl2N4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H16Cl2N4O3S/c1-12(23-24-18-17(20)9-14(19)10-21-18)13-4-6-16(7-5-13)28(25,26)22-11-15-3-2-8-27-15/h2-10,22H,11H2,1H3,(H,21,24)/b23-12+

InChI Key

WMVOYUMBLZZIIS-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

SMILES

CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide

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